Cas no 941900-79-4 (2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide)

2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide structure
941900-79-4 structure
Product Name:2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
CAS No:941900-79-4
MF:C24H24N2O3S
MW:420.523964881897
CID:5515760
Update Time:2025-07-22

2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-phenylphenyl)acetamide
    • 2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
    • Inchi: 1S/C24H24N2O3S/c1-30(28,29)26-15-5-8-21-13-14-22(17-23(21)26)25-24(27)16-18-9-11-20(12-10-18)19-6-3-2-4-7-19/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,25,27)
    • InChI Key: JGQINHOSSWELRC-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2S(C)(=O)=O)(=O)CC1=CC=C(C2=CC=CC=C2)C=C1

2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide Pricemore >>

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Additional information on 2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Introduction to 2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS No. 941900-79-4) and Its Emerging Applications in Chemical Biology

The compound 2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, identified by the CAS number 941900-79-4, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their structural complexity and biological activity. The presence of both biphenyl and tetrahydroquinoline moieties in its molecular framework suggests a unique interplay of electronic and steric properties, which may contribute to its interactions with biological targets.

Recent advancements in drug discovery have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological receptors or enzymes simultaneously. The structural features of 2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide make it a promising candidate for this strategy. The biphenyl ring, known for its ability to modulate receptor binding affinity and selectivity, is coupled with a tetrahydroquinoline scaffold that has been extensively studied for its pharmacological properties. This combination could potentially lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects.

In particular, the methanesulfonyl group attached to the tetrahydroquinoline ring introduces a polar moiety that may enhance solubility and binding interactions. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic profiles. Furthermore, the acetylamide functionality at the nitrogen position provides a site for further derivatization, allowing for the exploration of diverse chemical space. This flexibility makes 2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide a valuable scaffold for structure-based drug design.

Current research in chemical biology increasingly emphasizes the need for tools that can modulate complex signaling pathways. The compound’s dual interaction potential with multiple targets positions it as a candidate for addressing multifaceted diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that biphenyl derivatives can interfere with protein-protein interactions critical in disease pathogenesis. Similarly, tetrahydroquinoline derivatives are known to exhibit inhibitory effects on various enzymes involved in metabolic pathways relevant to these conditions.

The synthesis of 2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves sophisticated organic transformations that highlight the synthetic prowess required in modern medicinal chemistry. Key steps include cross-coupling reactions between aryl halides and organometallic reagents to construct the biphenyl core, followed by functional group transformations such as sulfonylation and amidation to introduce the methanesulfonyl and acetylamide groups respectively. These synthetic strategies reflect the broader trends in synthetic organic chemistry aimed at achieving high yields and selectivity while minimizing environmental impact.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound at its target sites. The integration of quantum mechanical calculations with molecular dynamics simulations has provided insights into how structural modifications influence binding affinity and selectivity. Such computational approaches are increasingly being employed in virtual screening campaigns to identify lead compounds before they enter experimental validation phases. This synergy between experimental chemistry and computational methods underscores the importance of interdisciplinary collaboration in advancing drug discovery efforts.

Preclinical studies have begun to explore the potential therapeutic applications of derivatives structurally related to 2-{1,1'-biphenyl-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide. Initial findings suggest that these compounds exhibit promising activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, their ability to modulate neurotransmitter receptors has opened avenues for investigating their potential in treating neurological disorders. These early successes highlight the need for further investigation into optimizing pharmacological properties through structure-based design principles.

The development of novel analytical techniques has also played a crucial role in characterizing this compound and its derivatives. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the tools used to elucidate molecular structures and confirm synthetic outcomes. These techniques provide high precision data essential for understanding how structural changes affect biological activity—a critical consideration in drug development pipelines.

In conclusion,2-{1,1'-biphenyl-4-ylyl}-N-(1-methanesulfonyl-l , 2 , 3 , 4 -tetrahy droquinolin -7 -y l )acet am ide (CAS No . 941900 -79 -4 ) is an exciting molecule with significant therapeutic potential . Its unique structural features , coupled with recent advances i n both synthetic chemistry an d computational methods , make i t an attractive candidate f or further exploration i n chemical biology an d pharmaceutical research . As our understanding o f disease mechanisms becomes more nuanced , compounds like thi s one will play an increasingly important role i n developing targeted therapies that address complex diseases effectively .

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